(2Z)-2-(4-hydroxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one
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Overview
Description
(2Z)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with a unique structure that includes both benzothiophene and phenolic moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2,3-dihydro-1-benzothiophen-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the benzothiophene moiety can be reduced to form alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted phenolic compounds.
Scientific Research Applications
(2Z)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may inhibit microbial growth by disrupting cell membranes or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-BENZOTHIOPHEN-3-ONE
- (2Z)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE
Uniqueness
(2Z)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to the presence of both benzothiophene and phenolic moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H12O3S |
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Molecular Weight |
284.3 g/mol |
IUPAC Name |
(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C16H12O3S/c1-19-13-8-10(6-7-12(13)17)9-15-16(18)11-4-2-3-5-14(11)20-15/h2-9,17H,1H3/b15-9- |
InChI Key |
FKOQCLIJNODUAK-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2)O |
Origin of Product |
United States |
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